molecular formula C20H21ClN6O3S B2357431 ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 887223-08-7

ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2357431
CAS RN: 887223-08-7
M. Wt: 460.94
InChI Key: UJQKBLBEDFUFOX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H21ClN6O3S and its molecular weight is 460.94. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, structurally related to the chemical , have shown promising results in both antimicrobial and anticancer activities. Notably, certain compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, with several others demonstrating good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Tuberculosis Treatment

A series of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole derivatives, related to the mentioned compound, were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Among these, a specific compound demonstrated significant inhibitory potential against Mycobacterium tuberculosis, showing promise as a potential treatment option (Reddy et al., 2014).

Imaging Agent for Neuroinflammation

A derivative synthesized from the compound of interest was evaluated as a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, indicating its potential use in diagnostic imaging in medical science (Wang et al., 2018).

Antibacterial Activity

A cyclization reaction involving a compound structurally similar to the chemical resulted in various derivatives that exhibited antibacterial activity, suggesting its potential use in the development of new antibacterial agents (Anusevičius et al., 2014).

Antitubercular Activity

A synthesized series of compounds related to the chemical of interest demonstrated antitubercular activity, with one compound, in particular, showing potent efficacy against mycobacterium tuberculosis, highlighting its potential in tuberculosis treatment (Vavaiya et al., 2022).

Mechanism of Action

Target of Action

It’s known that compounds with similar structures, such as indole and pyrimidine derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in the biological activities of the targets.

Biochemical Pathways

Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might also affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could suggest that this compound might also have similar properties, impacting its bioavailability.

Result of Action

Compounds with similar structures have been shown to exhibit potent antiviral activities . This suggests that this compound might also have similar effects at the molecular and cellular levels.

Action Environment

For instance, the ability of a compound to penetrate a bacterial cell can be influenced by the substituents on the phenyl ring . This suggests that similar environmental factors might also influence the action, efficacy, and stability of this compound.

properties

IUPAC Name

ethyl 4-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O3S/c1-2-30-20(29)26-9-7-25(8-10-26)17(28)12-31-19-16-11-24-27(18(16)22-13-23-19)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQKBLBEDFUFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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